molecular formula C7H10N2O3S B3177865 Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate CAS No. 25039-77-4

Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate

Cat. No.: B3177865
CAS No.: 25039-77-4
M. Wt: 202.23 g/mol
InChI Key: WBYRGTSHEKSBKF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate is a high-purity chemical compound with the CAS registry number 25039-77-4 and a molecular formula of C7H10N2O3S . It is characterized by its molecular weight of 202.23 g/mol and the SMILES notation O=C(C1=C(CO)N=C(N)S1)OCC . This molecule is a versatile scaffold in medicinal chemistry and organic synthesis, integrating both an ester and a hydroxymethyl functional group on the thiazole core. This unique structure makes it a valuable bifunctional synthetic intermediate for constructing more complex molecules, particularly in the development of pharmaceutical candidates . Researchers utilize this compound as a key building block, leveraging the reactivity of its functional groups for further chemical modifications. To preserve its stability and purity, the product requires specific storage conditions: it should be kept in a dark place, sealed in a dry environment, and stored at 2-8°C . Please note that this product is intended For Research Use Only and is not approved for human consumption or veterinary use. Handling should be performed by qualified professionals in accordance with all applicable laboratory safety standards. Refer to the Safety Data Sheet for comprehensive hazard information, which includes the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl 2-amino-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-2-12-6(11)5-4(3-10)9-7(8)13-5/h10H,2-3H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYRGTSHEKSBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its biological activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. The compound’s structure allows it to bind to these enzymes and disrupt their function .

Comparison with Similar Compounds

Substituent Variations at Position 4

The hydroxymethyl group at position 4 distinguishes the target compound from analogs with alkyl, aryl, or heteroaryl substituents. Key comparisons include:

Compound Position 4 Substituent Key Properties/Activities Reference
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate Hydroxymethyl High polarity, moderate aqueous solubility
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Methyl + 4-pyridinyl Used in kinase inhibitor synthesis; methyl enhances lipophilicity
Ethyl 4-(4-bromophenyl)thiazole-5-carboxylate 4-Bromophenyl Increased lipophilicity; used in SIRT2 inhibitor studies
Ethyl 4-(substituted phenoxymethyl)thiazole-5-carboxylate Phenoxymethyl PTP1B inhibition (IC$_{50}$: 4.46 μM) due to aromatic interactions

Key Insights :

  • Hydroxymethyl improves water solubility but may reduce membrane permeability compared to lipophilic groups (e.g., bromophenyl) .
  • Methyl and pyridinyl groups (as in ) are common in kinase-targeted drugs, balancing solubility and target binding.

Variations at Position 2

The amino group at position 2 is conserved in many analogs but differs in substitution patterns:

Compound Position 2 Modification Impact Reference
This compound Free amino group Facilitates hydrogen bonding with targets
Ethyl 2-(methylamino)-4-methylthiazole-5-carboxylate Methylated amino Reduced nucleophilicity; requires Boc protection for stability
Ethyl 2-(3-benzylureido)-4-(4-bromophenyl)thiazole-5-carboxylate Ureido functionalization Enhanced SIRT2 inhibition via extended π-stacking

Key Insights :

  • Free amino groups (as in the target compound) are reactive sites for further derivatization (e.g., coupling with isocyanates) .
  • Methylation or ureido substitution modulates electronic properties and steric hindrance, affecting target engagement .

Carboxylate Ester Variations

The ethyl carboxylate at position 5 is a common feature, but ester groups influence hydrolysis rates and metabolic stability:

Compound Ester Group Hydrolysis Rate Applications Reference
This compound Ethyl Moderate Research standard
Methyl 2-amino-4-phenylthiazole-5-carboxylate Methyl Faster hydrolysis Intermediate in HDAC inhibitor synthesis
Ethyl 4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate Ethyl Stable Precursor for heterocyclic fused systems

Key Insights :

  • Ethyl esters generally offer better stability than methyl esters, making them preferable for long-term storage .
  • Ethoxy-oxoethyl groups enable cyclization reactions to form complex heterocycles (e.g., pyrido[1,2-a]pyrimidines) .

Antibacterial and Enzyme Inhibition

  • Ethyl 4-(substituted phenoxymethyl)thiazole-5-carboxylates show potent PTP1B inhibition (IC$_{50}$: 4.46 μM), critical for diabetes research .
  • Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate derivatives act as SIRT2 inhibitors, with IC$_{50}$ values in the micromolar range .
  • Methyl 2-amino-4-phenylthiazole-5-carboxylate serves as a precursor for histone deacetylase (HDAC) inhibitors .

Structural-Activity Relationship (SAR) :

  • Hydroxymethyl may enhance solubility but reduce affinity for hydrophobic enzyme pockets compared to aryl substituents.
  • Bromophenyl groups improve target binding via van der Waals interactions but compromise solubility .

Stability Considerations

  • The target compound requires storage at $-80^\circ \text{C}$ to prevent ester hydrolysis or hydroxymethyl oxidation .
  • Analogs with trifluoromethyl groups (e.g., Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects .

Biological Activity

Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate (EHMTC) is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties. This article provides a comprehensive overview of the compound's biological activity, synthesizing data from various studies to highlight its potential therapeutic applications.

  • Chemical Formula : C₇H₁₀N₂O₃S
  • Molecular Weight : 202.23 g/mol
  • Physical State : White crystalline solid
  • Solubility : Moderately soluble in water; more soluble in organic solvents like methanol and ethanol.

Antimicrobial Activity

EHMTC has demonstrated significant antimicrobial effects. In a study evaluating thiazole compounds, EHMTC exhibited notable antibacterial activity against various strains of bacteria, including Gram-positive organisms such as Staphylococcus aureus and Bacillus subtilis. It was found to be comparable to established antibiotics like ampicillin and gentamicin sulfate .

Bacterial Strain Activity Reference
Staphylococcus aureusStrong bactericidal
Bacillus subtilisStrong bactericidal
Candida albicansModerate antifungal

Anticancer Activity

EHMTC's anticancer potential has been explored in various cell lines. It has shown promising results against several cancer types, with significant inhibition of cell proliferation noted in studies involving human cancer cell lines . For instance, derivatives of thiazole compounds have been reported to inhibit the growth of breast cancer cell lines significantly.

Cell Line IC50 (µM) Effect Reference
MDA-MB-231 (Breast Cancer)0.126Strong inhibition
HepG2 (Liver Cancer)Not specifiedModerate activity

Antioxidant Activity

The antioxidant properties of EHMTC have also been investigated. Compounds within the thiazole family are known to scavenge free radicals effectively. This activity may contribute to their protective effects against oxidative stress-related damage in biological systems .

The mechanisms underlying the biological activities of EHMTC are multifaceted:

  • Enzymatic Inhibition : EHMTC and its derivatives have been shown to inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV. This inhibition disrupts bacterial growth and survival .
  • Cell Cycle Arrest : In cancer cells, EHMTC has been observed to induce cell cycle arrest at the G2/M phase, leading to reduced proliferation rates .
  • Antioxidant Mechanism : The compound's ability to scavenge free radicals contributes to its antioxidant potential, protecting cells from oxidative damage .

Case Studies

Several case studies illustrate the efficacy of EHMTC in various biological contexts:

  • A study involving the treatment of MDA-MB-231 cells with EHMTC showed a marked reduction in cell viability compared to untreated controls, indicating its potential as a therapeutic agent against triple-negative breast cancer .
  • Another investigation highlighted the compound's antibacterial effects against resistant strains of bacteria, suggesting its utility in combating antibiotic resistance .

Q & A

Q. How can the synthesis of Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate be optimized to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, coupling reactions involving thiourea derivatives (e.g., 2-amino-thiazole precursors) benefit from dry acetonitrile as a solvent, dropwise addition of isocyanate reagents (e.g., benzyl isocyanate), and heating at 80°C for 6–8 hours . Post-reaction purification via preparative HPLC or recrystallization (e.g., using toluene/heptane mixtures) ensures high purity. Monitoring intermediates with TLC and confirming final structures via HRMS and NMR spectroscopy are critical .

Q. What analytical techniques are recommended for confirming the molecular structure of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1^1H and 13^13C NMR to resolve thiazole ring protons, hydroxymethyl (-CH2_2OH), and ester (-COOEt) groups.
  • HRMS (ESI) : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • X-ray crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks .

Q. How does the hydroxymethyl substituent influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer : The hydroxymethyl group (-CH2_2OH) at position 4 enhances nucleophilic substitution or oxidation reactions. For example:
  • Oxidation : Convert to a carboxylic acid using KMnO4_4 in acidic conditions.
  • Esterification : React with acetyl chloride or anhydrides to form acetylated derivatives.
    Steric effects from adjacent groups (e.g., thiazole ring) may require optimized reaction times and temperatures .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox reactivity and interaction with biological targets .
  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., SIRT2 inhibitors) by aligning the thiazole core and substituents within active sites .
  • MD Simulations : Simulate ligand-protein interactions over time to evaluate stability and binding modes .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Reagent stoichiometry : Excess isocyanate (≥2 equivalents) improves coupling efficiency but may increase side products .
  • Purification methods : Preparative HPLC vs. column chromatography can affect yield due to compound solubility differences .
  • Isomer formation : For example, intermediates like ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl] derivatives may exist as tautomers, requiring NMR or X-ray analysis to resolve .

Q. What strategies mitigate steric hindrance during electrophilic substitution on the thiazole ring?

  • Methodological Answer :
  • Directing groups : Introduce electron-donating groups (e.g., -NH2_2) at position 2 to activate specific ring positions for substitution.
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity under controlled temperature/pressure .
  • Protection/deprotection : Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) to minimize steric interference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate

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